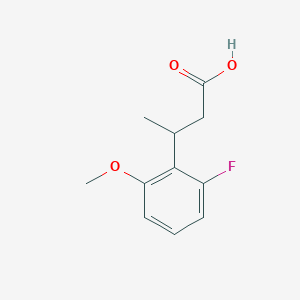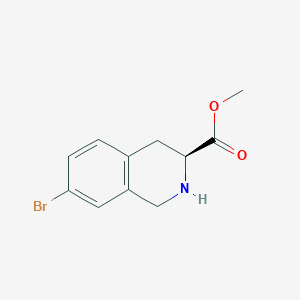
2-(3-Amino-1h-pyrazol-1-yl)-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-1h-pyrazol-1-yl)-N-propylacetamide is a chemical compound with the molecular formula C7H12N4O It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-propylacetamide typically involves the reaction of 3-amino-1H-pyrazole with N-propylacetamide under specific conditions. One common method includes:
Starting Materials: 3-amino-1H-pyrazole and N-propylacetamide.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
2-(3-Amino-1h-pyrazol-1-yl)-N-propylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules for various industrial applications.
作用機序
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
類似化合物との比較
Similar Compounds
2-(3-Amino-1H-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of N-propylacetamide.
2-(3-Amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an acetamide group instead of N-propylacetamide.
Uniqueness
2-(3-Amino-1h-pyrazol-1-yl)-N-propylacetamide is unique due to its specific N-propylacetamide group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
2-(3-aminopyrazol-1-yl)-N-propylacetamide |
InChI |
InChI=1S/C8H14N4O/c1-2-4-10-8(13)6-12-5-3-7(9)11-12/h3,5H,2,4,6H2,1H3,(H2,9,11)(H,10,13) |
InChIキー |
FBCIYWKQHSPKQW-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)CN1C=CC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


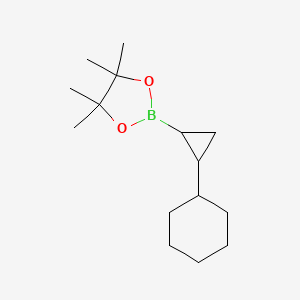
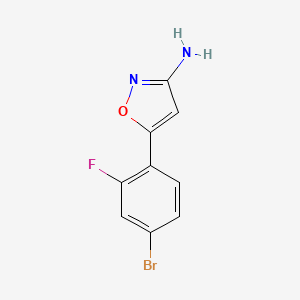
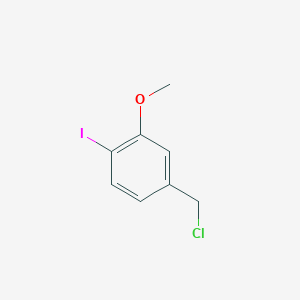






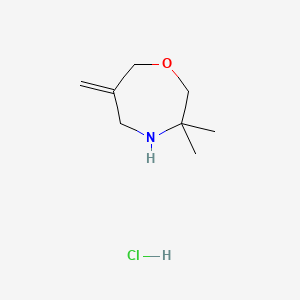
![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)
